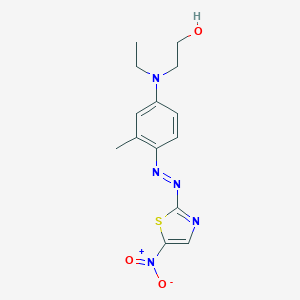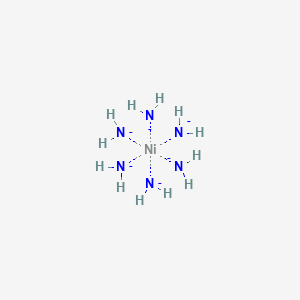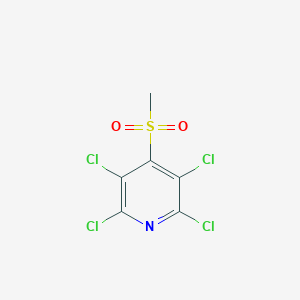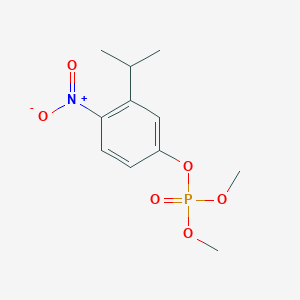
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester, also known as DIPNP, is a chemical compound that is commonly used in scientific research. This compound is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. DIPNP is often used in studies related to Alzheimer's disease and other neurological disorders. In
Mecanismo De Acción
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester works by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This leads to an accumulation of acetylcholine in the synaptic cleft, which can improve cognitive function. However, prolonged inhibition of acetylcholinesterase can lead to toxicity and adverse effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester are primarily related to its inhibition of acetylcholinesterase. This can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. However, prolonged inhibition of acetylcholinesterase can lead to toxicity and adverse effects such as nausea, vomiting, diarrhea, and muscle weakness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for the precise modulation of acetylcholine levels in the brain. However, the toxicity of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester can limit its use in certain experiments, and precautions must be taken to ensure the safety of researchers and subjects.
Direcciones Futuras
There are several future directions for the use of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester in scientific research. One area of interest is the development of new acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to explore the potential toxicity of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester and other acetylcholinesterase inhibitors. Finally, the use of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester in studies related to insecticides and pesticides could lead to the development of new, more effective insecticides that target acetylcholinesterase in insects.
Métodos De Síntesis
The synthesis of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester involves the reaction between 3-isopropyl-4-nitrophenol and dimethyl phosphorochloridate. This reaction is typically carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester has a wide range of scientific research applications. One of the most common uses of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester is in the study of Alzheimer's disease. It has been found that the inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester has also been used in studies related to other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Additionally, Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester has been used in studies related to insecticides and pesticides, as these compounds often target acetylcholinesterase in insects.
Propiedades
Número CAS |
13074-11-8 |
|---|---|
Nombre del producto |
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester |
Fórmula molecular |
C11H16NO6P |
Peso molecular |
289.22 g/mol |
Nombre IUPAC |
dimethyl (4-nitro-3-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C11H16NO6P/c1-8(2)10-7-9(5-6-11(10)12(13)14)18-19(15,16-3)17-4/h5-8H,1-4H3 |
Clave InChI |
FFXJBGZEAHBHCF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] |
Otros números CAS |
13074-11-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



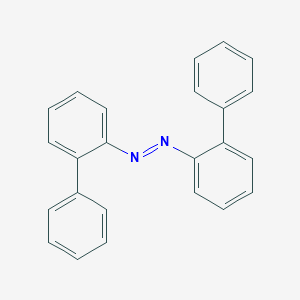

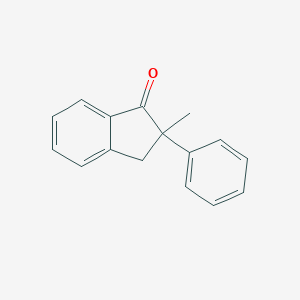
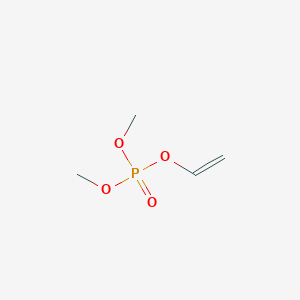
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
